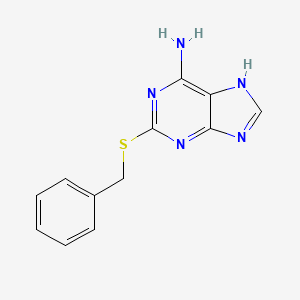

2-(Benzylthio)-9H-purin-6-amine

Description

Propriétés

IUPAC Name |

2-benzylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPIAJURENEHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398695 | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64542-91-2 | |

| Record name | 64542-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzylthio 9h Purin 6 Amine

Strategies for the Chemical Synthesis of 2-(Benzylthio)-9H-purin-6-amine

The synthesis of this compound is a multi-step process that involves the initial construction of the core purine (B94841) ring system, followed by the introduction of the characteristic benzylthio and amine groups.

Multi-step Reaction Pathways for Purine Core Assembly

The assembly of the purine core, a fused pyrimidine (B1678525) and imidazole (B134444) ring system, is a fundamental aspect of synthesizing this compound. rsc.orgwikipedia.org This can be achieved through various established synthetic routes, often starting from simpler pyrimidine or imidazole precursors. rsc.orgresearchgate.net

One common approach involves the construction of a substituted pyrimidine ring first, followed by the annulation of the imidazole ring. For instance, a key intermediate in purine synthesis is inosine (B1671953) monophosphate (IMP), which is biologically synthesized from simpler molecules like glycine, glutamine, aspartic acid, and formyl groups. wikipedia.orgslideshare.netyoutube.com Chemical synthesis often mimics these biological pathways to some extent, utilizing precursors that provide the necessary carbon and nitrogen atoms for the purine skeleton. wikipedia.org

A notable strategy begins with a substituted diaminopyrimidine. For example, reacting dichloropyrimidines with appropriate amines can yield 6-chloro diaminopyrimidine derivatives. rsc.org These intermediates can then undergo cyclization to form the purine ring system. The specific substituents on the starting pyrimidine will ultimately dictate the functional groups present on the final purine product, prior to further modifications.

Introduction of the Benzylthio Moiety: Mechanistic Considerations

The introduction of the benzylthio group at the C2 position of the purine ring is a crucial step. This is typically achieved through a nucleophilic substitution reaction where a sulfur nucleophile displaces a suitable leaving group on the purine core.

A common precursor for this transformation is a 2-halopurine, such as 2-chloroadenine. nih.gov The reaction with a thiol, like benzyl (B1604629) mercaptan (benzylthiol), in the presence of a base, leads to the formation of the desired 2-thioether. nih.gov The base deprotonates the thiol, generating a more potent thiolate nucleophile that readily attacks the electron-deficient C2 position of the purine ring. The decreased electron density of the purine ring in 2-halo-substituted adenines makes this position susceptible to nucleophilic attack. nih.gov

Alternatively, starting with a 2-thiopurine derivative, such as 2-amino-9H-purine-6-thiol, the benzyl group can be introduced via alkylation. nih.govresearchgate.net In this method, the thiol group is deprotonated by a base like cesium carbonate to form a thiolate, which then reacts with benzyl bromide in a nucleophilic substitution reaction to form the benzylthio ether. nih.govresearchgate.net

Functionalization of the Amine Group: Synthetic Routes

The exocyclic amine group at the C6 position of the purine ring is a key feature of this compound. The introduction of this amine group can be accomplished at various stages of the synthesis.

One strategy involves starting with a purine that already contains the 6-amino group (an adenine (B156593) derivative) and then introducing the 2-benzylthio group as described previously. Alternatively, a 6-chloropurine (B14466) derivative can be used as a versatile intermediate. The chlorine atom at the C6 position is a good leaving group and can be readily displaced by ammonia (B1221849) or an amine to install the amino group. For instance, 2,6-dichloropurine (B15474) can be selectively reacted with benzylamine (B48309) to introduce the benzylamino group at the C6 position. researchgate.net Subsequent reaction at the C2 position can then introduce the benzylthio moiety.

Furthermore, derivatization of the amine group itself can be performed to create analogs. This can involve reactions such as acylation, alkylation, or arylation to modify the properties of the final compound. scispace.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the practical application and further study of this compound, the development of efficient and scalable synthetic routes is paramount. Optimization of reaction conditions plays a critical role in maximizing product yields and simplifying purification processes.

The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. nih.govresearchgate.net Following the reaction, purification methods such as extraction and recrystallization are employed to obtain the final product in high purity. nih.govresearchgate.net

Derivatization Approaches for the Generation of this compound Analogs

The generation of analogs of this compound through derivatization is a common strategy to explore structure-activity relationships and develop compounds with modified properties.

Modification of the Purine Ring System and Heteroatom Substitutions

Modifications to the purine ring system itself can lead to a diverse range of analogs. This can involve the introduction of various substituents at different positions of the purine core or even the replacement of the carbon and nitrogen atoms within the ring.

Substitutions at C8: The C8 position of the purine ring is a common site for functionalization. researchgate.netrsc.org For example, 8-bromo derivatives can be prepared, which can then serve as precursors for further modifications. researchgate.net

Substitutions at N9: The N9 position is another key site for modification, often involving alkylation or arylation. researchgate.netimtm.cz For instance, alkylation of 2,6-dichloropurine with alkyl halides under basic conditions can produce a mixture of N9 and N7-alkylated regioisomers. imtm.cz

Heteroatom Substitutions: The replacement of nitrogen atoms in the purine ring with other atoms, known as deaza modifications, can also be explored. nih.gov For example, 1-, 3-, and 7-deaza analogs of adenosine (B11128) have been synthesized. nih.gov These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Modifications of the Benzylthio Group: The benzylthio moiety can also be modified. For example, different substituents can be introduced onto the phenyl ring of the benzyl group to study their electronic and steric effects.

Modifications of the Amine Group: As mentioned earlier, the exocyclic amine group can be functionalized. This can include the introduction of various alkyl, aryl, or acyl groups. scispace.com Furthermore, the amine group can be replaced with other functional groups to create a wider range of analogs.

Through these derivatization strategies, a library of this compound analogs can be generated, providing valuable insights into the structural requirements for their biological activity.

Structural Diversification of the Benzyl Moiety and its Impact on Synthesis

The benzyl group in this compound offers a prime site for structural modifications, enabling the exploration of structure-activity relationships in newly synthesized compounds. The introduction of various substituents onto the phenyl ring of the benzyl moiety can significantly influence the electronic and steric properties of the entire molecule.

A common strategy for achieving this diversification involves the reaction of 2-amino-9H-purine-6-thiol with a range of substituted benzyl bromides. nih.gov This straightforward nucleophilic substitution reaction allows for the incorporation of a wide array of functional groups on the benzyl ring. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the reactivity and biological activity of the resulting purine derivatives. The synthesis of 2-(benzylthio)pyrimidines has been achieved through the condensation of 2-thiopyrimidines with various benzyl halides, highlighting a versatile method for creating a library of compounds with diverse benzyl substitutions. scirp.org

The impact of these structural changes on the synthesis itself is noteworthy. The electronic nature of the substituent on the benzyl bromide can affect the rate of the S-alkylation reaction. Furthermore, the modified benzylthio-purine can exhibit altered solubility and chromatographic behavior, necessitating adjustments in purification protocols.

| Starting Material | Reagent | Resulting Moiety | Reference |

|---|---|---|---|

| 2-Amino-9H-purine-6-thiol | Substituted Benzyl Bromide | Diversified Benzyl Moiety | nih.gov |

| 2-Thiopyrimidines | Substituted Benzyl Halides | Substituted 2-(Benzylthio)pyrimidines | scirp.org |

Exploration of Substitutions at the Amine Position

The exocyclic amine at the C6 position of the purine ring presents another critical handle for chemical modification. Derivatization at this site can lead to compounds with altered hydrogen bonding capabilities and steric profiles, which are crucial for biological interactions.

A variety of synthetic methods have been employed to introduce substituents at the amine position. These include N-alkylation, N-acylation, and the formation of Schiff bases. For example, the synthesis of N-(6-benzylthio-9H-9-purinyl)acetylamino acids has been reported, demonstrating the feasibility of attaching amino acid residues to the purine core via the amine group. dntb.gov.ua Such modifications can enhance the water solubility and bioavailability of the parent compound.

The nature of the substituent at the amine position can also influence the reactivity of the purine ring itself. For instance, acylation of the amine group can decrease its basicity and potentially direct further electrophilic substitution at different positions on the purine scaffold.

| Reaction Type | Reagents | Resulting Functional Group | Potential Impact | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Substituted Amine | Altered steric profile | dntb.gov.ua |

| N-Acylation | Acyl Chlorides/Anhydrides | Amide | Decreased basicity, altered reactivity | dntb.gov.ua |

| Schiff Base Formation | Aldehydes/Ketones | Imine | Dynamic covalent modification | mdpi.com |

Stereoselective Synthesis and Chiral Resolution for Purine Derivatives

The introduction of chirality into purine derivatives is of paramount importance, as stereoisomers often exhibit distinct biological activities. Stereoselective synthesis and chiral resolution are two primary approaches to obtain enantiomerically pure purine compounds.

While the synthesis of this compound itself does not inherently generate a chiral center, subsequent modifications can introduce stereogenicity. For instance, the attachment of a chiral auxiliary to the amine or the purine nitrogen can facilitate diastereoselective reactions. Alternatively, the use of chiral catalysts in reactions involving the purine scaffold can lead to the formation of one enantiomer in excess.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of a chiral purine derivative. This can be achieved through various techniques, including classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

Green Chemistry Principles and Sustainable Synthetic Routes in Purine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of purine chemistry, this translates to the development of more sustainable synthetic routes.

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. mdpi.com

Catalyst- and Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave or mechanochemical assistance, can significantly reduce waste. rsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Biocatalysis: Employing enzymes as catalysts can offer high selectivity and milder reaction conditions. mdpi.com

For example, the synthesis of C6-azolyl purine nucleosides has been achieved under catalyst- and solvent-free conditions, providing an environmentally friendly alternative to traditional methods. rsc.org The de novo synthesis of purines in biological systems, which utilizes simple precursors like amino acids and carbon dioxide, serves as an inspiration for developing more sustainable chemical syntheses. nih.govmicrobenotes.com

The adoption of these green chemistry principles not only reduces the environmental footprint of purine synthesis but can also lead to more efficient and cost-effective processes.

| Green Chemistry Principle | Application in Purine Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with water or ethanol. | Reduces toxicity and waste. | mdpi.com |

| Catalyst- and Solvent-Free Reactions | Utilizing microwave or mechanochemical methods. | High efficiency and reduced waste. | rsc.orgresearchgate.net |

| Atom Economy | Maximizing the incorporation of starting materials into the product. | Minimizes by-products. | researchgate.net |

| Biocatalysis | Using enzymes for selective transformations. | Mild conditions, high selectivity. | mdpi.com |

Exploration of Biological Activities and Molecular Mechanisms of 2 Benzylthio 9h Purin 6 Amine

In Vitro Biological Screening Methodologies for 2-(Benzylthio)-9H-purin-6-amine and its Analogs

A comprehensive understanding of the biological profile of a compound like this compound necessitates a battery of in vitro screening assays. These assays are designed to identify potential therapeutic activities and to begin to unravel the compound's mechanism of action at a molecular and cellular level.

Enzyme Inhibition Assays Relevant to Nucleotide Metabolism (e.g., Kinases, Phosphorylases)

Enzymes involved in nucleotide metabolism are critical targets for therapeutic intervention, particularly in cancer and viral diseases. Purine (B94841) analogs are frequently evaluated for their ability to inhibit such enzymes. nih.gov

Kinase Inhibition Assays: Protein kinases, which catalyze the phosphorylation of proteins, are a major class of drug targets. nih.gov The inhibitory activity of a compound against a specific kinase is typically determined by measuring the reduction in the phosphorylation of a substrate. Common methods include:

Radiometric Assays: These assays use a radiolabeled phosphate (B84403) donor, such as [γ-³²P]ATP, and measure the incorporation of the radioactive phosphate into a substrate. bellbrooklabs.com

Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events, offering a non-radioactive alternative. reactionbiology.com

Luminescence-Based Assays: These assays often measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

While purine analogues are known to be potent kinase inhibitors, specific data on the kinase inhibitory activity of this compound is not currently available in the public domain. nih.govresearchgate.net

Phosphorylase Inhibition Assays: Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway. Inhibition of PNPs can modulate nucleotide pools and is a strategy for the treatment of certain cancers and autoimmune diseases. Assays for PNP inhibition typically monitor the phosphorolysis of a nucleoside substrate, such as inosine (B1671953) or guanosine, into the corresponding purine base and ribose-1-phosphate.

Currently, there are no specific research findings detailing the inhibitory effects of this compound on phosphorylases.

A representative data table for enzyme inhibition assays is shown below.

Table 1: Illustrative Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase X | Radiometric | Data not available | N/A |

| Phosphorylase Y | Spectrophotometric | Data not available | N/A |

Receptor Binding Studies and Ligand-Target Interactions

To determine if a compound exerts its effects by interacting with a specific receptor, receptor binding assays are employed. These are crucial for understanding the pharmacodynamics of a potential drug.

Methodologies:

Competitive Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. nih.govmerckmillipore.com The data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which indicates the compound's affinity for the receptor. nih.gov

Saturation Binding Assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of a ligand for the receptor (Kd). nih.gov

Surface Plasmon Resonance (SPR): This label-free technique can measure the real-time binding kinetics of a ligand to its target, providing information on association and dissociation rates. reactionbiology.com

Specific data from receptor binding studies for this compound are not available in the current scientific literature.

An example of how receptor binding data would be presented is provided below.

Table 2: Illustrative Receptor Binding Affinity of this compound

| Receptor | Assay Type | Ki (nM) | Reference |

|---|---|---|---|

| Adenosine (B11128) A₁ Receptor | Competitive Radioligand Binding | Data not available | N/A |

| Epidermal Growth Factor Receptor | Surface Plasmon Resonance | Data not available | N/A |

Cell-Based Assays: Proliferation, Viability, and Apoptosis Induction

Cell-based assays are fundamental in drug discovery to assess the cellular effects of a compound.

Proliferation and Viability Assays: These assays determine the effect of a compound on cell growth and survival. Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein. nih.gov

Apoptosis Induction Assays: These assays determine if a compound induces programmed cell death. Key methods include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

There is currently no published data on the effects of this compound in cell proliferation, viability, or apoptosis assays.

A sample data table for cell-based assays is shown below.

Table 3: Illustrative Cellular Activity of this compound

| Cell Line | Assay | Result (e.g., GI₅₀, % Apoptosis) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | MTT Proliferation Assay | Data not available | N/A |

| Jurkat (Leukemia) | Annexin V/PI Apoptosis Assay | Data not available | N/A |

Investigations into Antimicrobial and Antiviral Activity Profiles

The structural similarity of purine analogs to endogenous nucleosides makes them prime candidates for antimicrobial and antiviral agents. nih.govresearchgate.net

Antimicrobial Screening:

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

Disk Diffusion Assay: This qualitative assay assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the compound.

Antiviral Screening:

Plaque Reduction Assay: This assay quantifies the reduction in viral plaques in a cell monolayer in the presence of the test compound.

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the destructive effects of a virus. amanote.com

Reverse Transcriptase/Polymerase Assays: For retroviruses and other viruses, specific assays targeting their replication enzymes are used. nih.gov

Specific studies on the antimicrobial or antiviral activity of this compound have not been reported.

Immunomodulatory Activity Assessments

Purine metabolism is intricately linked to immune function, and purine analogs can have significant immunomodulatory effects. nih.gov

Methodologies:

Lymphocyte Proliferation Assays: These assays measure the effect of a compound on the proliferation of immune cells, such as T-cells and B-cells, in response to a stimulus.

Cytokine Release Assays: Methods like ELISA or multiplex bead arrays are used to quantify the production of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells treated with the compound. nih.gov

Natural Killer (NK) Cell Cytotoxicity Assays: These assays assess the ability of a compound to modulate the cytotoxic activity of NK cells against target tumor cells.

No data on the immunomodulatory activities of this compound is currently available.

Investigation of Molecular Targets and Detailed Mechanism of Action Studies

Identifying the specific molecular target(s) of a bioactive compound is a critical step in drug development. nih.gov

Target Identification Strategies:

Affinity Chromatography/Pull-down Assays: A modified version of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. researchgate.net

Photo-affinity Labeling: A photoreactive group is incorporated into the compound, which upon UV irradiation, covalently crosslinks to its target protein(s). researchgate.net

Yeast Two-Hybrid System: This genetic method can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

Computational Approaches: Molecular docking and virtual screening can predict potential binding targets based on the compound's structure. nih.gov

Mechanism of Action Elucidation: Once a target is identified, further studies are conducted to understand how the compound modulates the target's function and the downstream cellular consequences. This can involve a combination of the enzyme and cell-based assays described previously, as well as more advanced techniques like transcriptomics and proteomics to analyze global changes in gene and protein expression. nih.govresearchgate.net

The specific molecular targets and the detailed mechanism of action for this compound remain to be elucidated.

Elucidation of Specific Protein-Ligand Interactions through Biochemical and Biophysical Methods

Understanding the direct molecular targets of a compound is fundamental to deciphering its mechanism of action. Biochemical and biophysical methods provide the tools to identify and characterize the specific proteins that this compound interacts with. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "capture" its binding partners from cell lysates, are a primary approach. nih.gov Subsequent identification of these captured proteins is typically achieved through mass spectrometry.

Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can then be employed to quantify the binding affinity and thermodynamics of the interaction between this compound and its identified protein targets. While specific studies detailing these interactions for this compound are not widely available in the public domain, these methods represent the standard approach for characterizing such protein-ligand interactions.

Analysis of Intracellular Signaling Pathways Modulated by this compound

Once a direct binding target is identified, the next step is to understand how this interaction affects cellular signaling cascades. Many cellular processes are regulated by intricate signaling pathways, such as the MAPK, JAK/STAT, and mTOR pathways, which are often implicated in diseases like cancer and inflammatory conditions. nih.gov The modulation of these pathways by a small molecule can lead to significant physiological effects.

The effect of this compound on these pathways can be investigated using techniques like Western blotting, which allows for the detection of changes in the phosphorylation status of key signaling proteins. For instance, an increase or decrease in the phosphorylation of proteins like ERK, JNK, or STATs in response to treatment with the compound would indicate a modulation of the respective pathways. nih.gov While specific data on how this compound affects these pathways is limited, this approach is crucial for understanding its cellular effects.

Genetic and Proteomic Approaches for Target Identification and Validation

Genetic and proteomic strategies offer powerful, unbiased methods for identifying the molecular targets of a compound. nih.gov

Genetic Approaches:

RNA interference (RNAi) or CRISPR-Cas9 screening: These techniques can be used to systematically knock down or knock out the expression of individual genes in a cell line. By observing which gene depletions sensitize or desensitize the cells to treatment with this compound, potential targets can be identified. For example, if knocking out a specific kinase renders the cells resistant to the compound, it suggests that this kinase may be the direct or a critical downstream target. nih.gov

Proteomic Approaches:

Chemical Proteomics: This involves using a tagged version of this compound to pull down its interacting proteins from a complex biological sample, which are then identified by mass spectrometry. mdpi.com

Two-Dimensional Gel Electrophoresis (2-DE) followed by Mass Spectrometry: This classic proteomic technique can be used to compare the proteomes of cells treated with the compound versus untreated cells. korea.ac.kr Proteins that show altered expression or post-translational modifications can be identified, providing clues about the compound's mechanism of action. korea.ac.kr

Transcriptomic Profiling in Response to Compound Exposure

Comparative Biological Activity Analysis with Established Purine Nucleoside and Base Analogs

The biological activity of this compound can be benchmarked against other well-characterized purine analogs. Purine analogs are a class of antimetabolites that can interfere with the synthesis of nucleic acids, making them effective anticancer and antiviral agents. nih.gov

A comparative analysis would involve testing this compound alongside known purine analogs in a panel of cancer cell lines to compare their cytotoxic effects. The table below illustrates a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |

| This compound | Data not available | Data not available | Data not available |

| 6-Mercaptopurine | 1.5 | 2.3 | 0.8 |

| 6-Thioguanine | 0.5 | 0.9 | 0.3 |

| Fludarabine | 3.2 | 4.1 | 2.5 |

This table is for illustrative purposes only, as specific comparative data for this compound was not found in the search results.

Such a study would reveal whether this compound has a similar, more potent, or a distinct spectrum of activity compared to established drugs, which could guide its further development.

Phenotypic Screening and High-Content Imaging for Unbiased Biological Activity Discovery

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that induce a desired change in cellular phenotype without a preconceived target. europeanpharmaceuticalreview.com This is particularly useful for discovering novel biological activities. High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. drugtargetreview.comirbm.com

In the context of this compound, a phenotypic screen could involve treating various cell types with the compound and using HCI to monitor a wide range of cellular features, such as:

Cell morphology and proliferation

Nuclear size and DNA content

Mitochondrial membrane potential

Lysosomal pH nih.gov

Protein aggregation drugtargetreview.com

This approach could uncover unexpected biological effects of the compound, potentially identifying novel therapeutic applications. For example, a screen might reveal that this compound selectively induces apoptosis in cancer cells while having minimal effect on normal cells, or that it modulates autophagy. drugtargetreview.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Benzylthio 9h Purin 6 Amine Derivatives

Design Principles for Comprehensive SAR Investigations of 2-(Benzylthio)-9H-purin-6-amine Derivatives

The rational design of derivatives based on the this compound scaffold follows established medicinal chemistry principles. SAR investigations are systematically conducted by modifying three primary regions of the molecule: the purine (B94841) core, the C6-amine substituent, and the C2-benzylthio group.

Key design strategies include:

Systematic Substitution: Researchers introduce a variety of substituents at different positions on the purine ring and the benzyl (B1604629) moiety to probe the steric and electronic requirements for optimal biological activity.

Isosteric Replacement: The thioether linkage, the amine group, and other functional groups are replaced with isosteres (e.g., replacing sulfur with oxygen or nitrogen) to understand the contribution of specific atoms to molecular interactions. nih.govresearchgate.net

Conformational Analysis: The three-dimensional structure of the molecule is studied, often using crystallographic methods for related compounds, to understand how its shape influences binding to biological targets. nih.gov

Computational Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed to build predictive models that correlate specific structural features with biological activity. imtm.cznih.gov

These principles guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variations on Biological Potency and Selectivity

The benzyl group attached to the thioether linkage plays a critical role in target recognition. Modifications to this aromatic ring can significantly impact the compound's potency. For instance, in studies of related purine derivatives, the introduction of electron-withdrawing groups on a benzhydryl moiety (a diphenylmethyl group, which is structurally related to the benzyl group) was found to increase potency for inotropic activity. nih.govresearchgate.net This suggests that the electronic properties of the benzyl ring are crucial for interaction with the target protein.

In studies on 2-(benzylthio) derivatives of other heterocyclic systems like benzimidazoles, which were investigated for antiviral and antitubercular activity, a Topliss Tree approach was used to systematically explore substitutions on the benzyl ring. nih.govscielo.br While these studies are on a different core, they underscore the general principle that the substitution pattern on the benzyl ring is a key determinant of biological activity.

Table 1: Impact of Benzyl Moiety Substitution on Biological Activity (Illustrative)

| Compound Class | Substitution on Benzyl/Benzhydryl Ring | Observed Effect on Potency | Reference |

|---|---|---|---|

| 6-Substituted Purines | Electron-withdrawing groups | Increased | nih.govresearchgate.net |

| Benzimidazole Ribonucleosides | Various (Topliss Tree approach) | Modulation of antiviral activity | nih.gov |

This table is illustrative and draws from studies on related compound classes to highlight the importance of the benzyl moiety.

The thioether linkage (-S-) at the C2 position of the purine ring is not merely a spacer; it is a critical determinant of biological activity. In a comparative study of 6-substituted purine derivatives designed as inotropic agents, compounds with a thioether linkage were found to be superior to their corresponding oxygen (ether) and nitrogen (amine) isosteres. nih.govresearchgate.net This highlights the unique electronic and conformational properties imparted by the sulfur atom, which may be essential for optimal interaction with the target, potentially through specific sulfur-aromatic or hydrophobic interactions. The thioether bond itself is relatively stable and has been observed to form in vivo in complex proteins like antibodies, indicating its biocompatibility. nih.gov

The 6-amine group is a hallmark of the adenine (B156593) structure, a fundamental building block of nucleic acids. This feature allows this compound to act as a mimic of endogenous purines. The amine group is a key hydrogen bond donor and acceptor, enabling it to form specific hydrogen bonds within the binding pockets of enzymes and receptors. The presence of the purine residue, and by extension its amine group, has been shown to be crucial for the cytotoxic activity of certain purine conjugates. mdpi.com In crystal structures of related compounds, the amine group is often observed participating in intermolecular hydrogen bonding networks, which stabilize the binding to target macromolecules. nih.gov

Development of SAR Models for Optimized Biological Performance and Reduced Off-Target Effects

To refine the design of purine derivatives and predict their biological activity, researchers have developed computational SAR models. 3D-QSAR is a particularly powerful tool that has been applied to series of 2,6,9-trisubstituted purine derivatives to understand the structural requirements for anticancer activity. imtm.cznih.gov

These models provide a quantitative framework for understanding how steric and electronic properties influence cytotoxicity. For example, a 3D-QSAR study on a series of purine derivatives concluded that:

Steric properties were the dominant factor, contributing approximately 70% to the model's predictive power for cytotoxicity. imtm.cznih.gov

An arylpiperazinyl system at the C6 position was beneficial for activity. imtm.cznih.gov

Bulky substituents at the C2 position of the purine ring were unfavorable for activity. imtm.cznih.gov

These models help rationalize the observed SAR and guide the synthesis of new compounds with a higher probability of success. By identifying the key structural features that enhance desired activity and those that may lead to off-target effects, these models enable the design of more potent and selective drug candidates.

Table 2: Summary of 3D-QSAR Findings for 2,6,9-Trisubstituted Purines

| Molecular Feature | Position | Influence on Cytotoxicity | Reference |

|---|---|---|---|

| Steric Bulk | C2 | Unfavorable | imtm.cznih.gov |

| Arylpiperazinyl Group | C6 | Favorable | imtm.cznih.gov |

Ligand Efficiency and Drug-Likeness Metrics in the Design of Purine-Based Chemical Probes

The design of potent and selective chemical probes based on the purine scaffold is a complex process that relies heavily on the strategic application of medicinal chemistry principles. Among these, ligand efficiency (LE) and drug-likeness metrics are pivotal in guiding the optimization of lead compounds. These metrics provide a quantitative framework for assessing the quality of a molecule, ensuring that improvements in potency are not achieved at the expense of physicochemical properties that are critical for its utility as a probe or a potential therapeutic agent.

Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand to its target. It is a valuable tool for comparing the intrinsic binding potential of different molecular scaffolds and for tracking the efficiency of lead optimization. A higher LE value indicates a more efficient binding, suggesting that the molecule makes a greater contribution to binding affinity relative to its size. For purine-based compounds, where the core scaffold is relatively small, maximizing LE is crucial for developing potent inhibitors and probes without excessively increasing molecular weight.

In the context of designing this compound derivatives and other purine-based probes, a balanced approach that considers both ligand efficiency and drug-likeness is essential. Early-stage discovery efforts may prioritize fragments with high LE to identify efficient binding motifs. As the optimization process progresses, medicinal chemists must carefully manage the addition of functional groups to enhance potency and selectivity while maintaining or improving drug-like properties. This iterative process of design, synthesis, and evaluation, guided by these key metrics, is fundamental to the successful development of high-quality purine-based chemical probes.

| Metric | Description | Importance in Purine Probe Design |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom (non-hydrogen atom). | Identifies efficient binding scaffolds and guides optimization towards higher potency without excessive size increase. |

| Lipophilic Ligand Efficiency (LLE) | The difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the logarithm of the partition coefficient (logP). | Balances potency with lipophilicity to avoid issues with solubility and non-specific binding. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Keeping MW within a reasonable range is crucial for good permeability and avoiding poor pharmacokinetic properties. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences solubility, permeability, and non-specific binding. An optimal range is targeted. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Influences solubility and target binding. |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms in a molecule. | Correlates with membrane permeability and is a key predictor of cell penetration. |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | A higher number can lead to conformational flexibility but may also result in decreased binding affinity and poorer oral bioavailability. |

Scaffold Hopping and Bioisosteric Replacements in Purine Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel purine analogs with improved properties. researchgate.netnih.govnih.gov These approaches allow for the exploration of new chemical space, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles, or to circumvent existing intellectual property. researchgate.netnih.gov

Scaffold Hopping

Scaffold hopping involves the replacement of a central core structure (the scaffold) of a known active molecule with a chemically different but functionally equivalent scaffold. researchgate.netnih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while introducing novel structural diversity. In the context of purine analogs, this could mean replacing the purine ring system with other heterocyclic scaffolds that can present the necessary hydrogen bond donors and acceptors and substituent vectors in a similar three-dimensional arrangement.

For instance, a purine scaffold could be "hopped" to a pyrazolopyrimidine, a triazolopyrimidine, or other fused heterocyclic systems. nih.govmdpi.com These new scaffolds can offer advantages such as improved synthetic accessibility, altered metabolic stability, or different intellectual property landscapes. The success of scaffold hopping relies on a deep understanding of the structure-activity relationships of the original purine series and the ability to predict which new scaffolds will maintain the critical interactions with the biological target.

Bioisosteric Replacements

Bioisosteric replacement is a more localized modification strategy where a specific functional group or substituent in a molecule is exchanged for another group with similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.comprinceton.edu This approach is widely used to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com In the design of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule.

At the 2-position: The benzylthio group can be replaced with other linkers and aromatic or heteroaromatic rings to explore different hydrophobic pockets in the target's binding site. The sulfur atom could be replaced with an oxygen or a methylene (B1212753) group to modulate the electronics and geometry of the linker.

At the 6-position: The amine group can be substituted with other hydrogen bond donors or acceptors. Classical bioisosteres for an amine include hydroxyl, methoxy, or even a small alkyl group, depending on the specific interactions it makes with the target.

On the purine core: Nitrogen atoms within the purine ring can be repositioned or replaced with carbon atoms (or vice versa) to create isosteric scaffolds like deazapurines or azapurines. nih.gov These modifications can significantly alter the electronic distribution and hydrogen bonding capacity of the core, potentially leading to improved selectivity or altered pharmacology. mdpi.com

On the benzyl ring: The phenyl ring of the benzyl group can be replaced with other aromatic or heteroaromatic rings to probe for additional interactions or to modify the compound's physicochemical properties.

The systematic application of scaffold hopping and bioisosteric replacements, often guided by computational modeling and structural biology, is a cornerstone of modern drug discovery and is instrumental in the evolution of purine analogs beyond the initial lead compounds.

Computational Chemistry and Molecular Modeling Applications for 2 Benzylthio 9h Purin 6 Amine

Molecular Docking Simulations for Target Prediction, Binding Mode Analysis, and Virtual Screening

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a specific receptor. This technique is crucial for understanding the interactions that drive biological activity.

Target Prediction and Binding Mode Analysis: For 2-(Benzylthio)-9H-purin-6-amine, molecular docking simulations can be employed to identify potential protein targets. By screening this compound against a library of known protein structures, researchers can hypothesize its mechanism of action. For instance, purine (B94841) analogs are known to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer. nih.gov Docking studies can reveal how this compound might fit into the ATP-binding pocket of a CDK, such as CDK2. These simulations can pinpoint key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For example, studies on similar purine derivatives have shown that interactions with residues like Asp86, Glu81, and Leu83 in CDK2 are critical for binding. mdpi.comresearchgate.net

Virtual Screening: Beyond single-target analysis, molecular docking is a powerful tool for virtual screening. mdpi.compreprints.org In this approach, large databases of chemical compounds are computationally screened against a specific protein target. If this compound is identified as a hit for a particular target, its chemical scaffold can be used as a starting point. Virtual screening can then identify other molecules in a library with similar or potentially better binding affinities. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling of Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netmdpi.com By building these mathematical models, researchers can predict the activity of new, unsynthesized compounds.

For purine analogs like this compound, QSAR studies can provide invaluable insights into the structural features that govern their biological effects. nih.gov A QSAR model is developed by first calculating a set of molecular descriptors for a series of related purine compounds with known activities. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to create an equation that links these descriptors to the observed activity.

Studies on purine derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comresearchgate.net These models can generate contour maps that visualize the regions around the purine scaffold where modifications would likely enhance or diminish activity. For example, a QSAR model might indicate that a bulkier substituent at a particular position could improve binding, or that an electron-donating group would be beneficial. Such models have been developed for purine derivatives targeting enzymes like c-Src tyrosine kinase and Bcr-Abl. researchgate.netnih.gov

Molecular Dynamics Simulations to Understand Ligand-Target Interactions, Conformational Dynamics, and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in the complex over time, providing a more realistic picture of how the ligand and protein interact.

For this compound, MD simulations can be used to:

Assess Binding Stability: After a docking pose is obtained, an MD simulation can determine if the ligand remains stably bound in the active site or if it dissociates. This helps to validate the docking results.

Analyze Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these changes, which can be crucial for understanding the binding mechanism.

Calculate Binding Free Energies: More advanced MD techniques can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

For instance, MD simulations have been used to confirm the stability of candidate purine derivative inhibitors within the active site of CDK2. mdpi.comresearchgate.net

De Novo Design Approaches for Novel Purine Derivatives Based on Computational Insights

De novo design is a computational strategy that aims to design novel molecules from scratch, rather than starting from an existing compound. nih.gov This approach can be particularly useful when there are no known ligands for a target or when novel chemical scaffolds are desired.

Based on the insights gained from molecular docking, QSAR, and MD simulations of this compound and its analogs, de novo design algorithms can generate new purine derivatives with potentially improved properties. These algorithms can piece together molecular fragments in the active site of a target protein, optimizing for factors like binding affinity and synthetic accessibility. The resulting virtual compounds can then be further evaluated using docking and other in silico methods before being selected for synthesis. Studies have shown the successful design of novel purine derivatives as potential inhibitors for targets like PI3Kδ and JAK3. researchgate.netnih.gov

In Silico Prediction of Pharmacokinetic Properties (ADMET) for Purine Compounds

A promising drug candidate must not only have high efficacy but also favorable pharmacokinetic properties. These properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine how the drug is processed by the body. researchgate.net

Computational models can predict the ADMET properties of compounds like this compound early in the drug discovery process. This allows researchers to identify and filter out compounds that are likely to have poor oral bioavailability, rapid metabolism, or toxic effects. For example, in silico tools can predict properties like solubility, permeability, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. By flagging potential liabilities early on, these predictive models help to reduce the rate of attrition in later stages of drug development.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. epstem.netresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a variety of properties for this compound, including:

Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's reactivity.

Electrostatic Potential: This property reveals the distribution of charge on the surface of the molecule, which can be used to predict how it will interact with other molecules.

Atomic Charges: Calculating the partial charges on each atom can provide insights into the molecule's polarity and its potential for forming hydrogen bonds.

These quantum mechanical descriptors can also be used as inputs for developing more accurate QSAR models. nih.gov

Advanced Analytical and Characterization Methodologies in Research on 2 Benzylthio 9h Purin 6 Amine

The comprehensive characterization of the synthetic purine (B94841) derivative, 2-(Benzylthio)-9H-purin-6-amine, is fundamental to understanding its chemical properties, purity, and interactions with biological systems. Research on this compound leverages a suite of sophisticated analytical techniques to elucidate its structure, quantify its presence, and characterize its binding behavior with protein targets. These methodologies provide the precise and reliable data necessary for its development and application in biochemical and pharmacological research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylthio)-9H-purin-6-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using benzylthiol and a purine precursor. For example, in the synthesis of 2-(Benzylthio)-9-ethyl-9H-purin-6-amine, benzylthiol reacts with a 6-chloro precursor under reflux conditions. Purification via column chromatography (e.g., CHCl₃/CH₃OH 95:5) yields the product with 65% efficiency. Key parameters include reaction time (4–6 hours), solvent choice, and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Proton signals for the benzylthio group (e.g., δ = 4.36 ppm for SCH₂Ph) and NH₂ (δ = 7.19–7.44 ppm) confirm substitution .

- Elemental Analysis : Validate purity (e.g., C 58.93%, H 5.30%, N 24.54%) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can crystallographic data resolve ambiguities in molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, SHELXL resolves torsional angles in benzylthio-substituted purines, confirming sulfur’s spatial orientation. Mercury software visualizes packing patterns and hydrogen-bonding networks, aiding in polymorphism analysis .

Advanced Research Questions

Q. How do substituent variations at the 2-position modulate biological activity in purine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the benzylthio group with bulkier (e.g., mesitylthio) or polar (e.g., hydroxyethyl) substituents to study steric/electronic effects. For instance, 8-(mesitylthio)-purines show altered enzyme inhibition due to enhanced hydrophobic interactions .

- Biological Assays : Test derivatives against acetylcholinesterase (AChE) using Ellman’s method. Compounds with 2-benzylthio groups exhibit moderate AChE inhibition (10–15% at 100 µM), suggesting potential for Alzheimer’s drug leads .

Q. What strategies address contradictions in synthetic yields or bioactivity data?

- Methodological Answer :

- Yield Optimization : Vary reaction solvents (DMF vs. THF) or catalysts (e.g., K₂CO₃ vs. NaH). For example, THF increases steric hindrance, reducing benzylthio substitution efficiency by 20% compared to DMF .

- Bioactivity Discrepancies : Use isothermal titration calorimetry (ITC) to validate binding affinities. If a derivative shows inconsistent IC₅₀ values, check for aggregation artifacts via dynamic light scattering (DLS) .

Q. How can computational tools enhance the design of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., AChE). The benzylthio group’s sulfur may form van der Waals contacts with hydrophobic pockets.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare electronic properties (e.g., HOMO-LUMO gaps) between benzylthio and benzyloxy analogs .

Q. What are the challenges in radiolabeling this compound for imaging studies?

- Methodological Answer :

- Fluorine-18 Labeling : Replace benzylthio with 4-fluorobenzylthio via nucleophilic aromatic substitution. Purify using semi-preparative HPLC (C18 column, acetonitrile/water) to achieve radiochemical purity >98% .

- Stability Testing : Monitor radiolabeled compounds in serum at 37°C for 2 hours; degradation >5% indicates need for stabilizing prodrug modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.